
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has notable applications in synthesis and medicinal chemistry. For instance, its analog, a protected α-aminocyclobutanone, has been synthesized as a modular synthon for creating cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This suggests its potential role in designing enzyme inhibitors (Mohammad et al., 2020).
Biomedical Applications
Cyclobutane-containing scaffolds, which include derivatives similar to this compound, have been developed for potential use as surfactants, gelators, and metal cation ligands in biomedical fields (Illa et al., 2019).
Diastereo- and Enantioselective Synthesis
The compound is also significant in the synthesis of biologically active structures. Diastereo- and enantioselective synthesis methods have been developed to produce polysubstituted aminocyclobutanes, which are crucial in various biological compounds (Feng et al., 2019).
Anticancer Research
In the context of anticancer research, related cyclobutane derivatives have been explored. Mixed-NH3/amine platinum (II) complexes featuring cyclobutane moieties have shown promising results in selectively inducing apoptosis of cancer cells, highlighting the potential of cyclobutane derivatives in cancer therapy (Liu et al., 2013).
Fragment-Based Drug Discovery
The cyclobutane moiety, a structural feature of this compound, is identified as an underrepresented yet attractive scaffold in fragment-based drug discovery (FBDD). Its incorporation into drug design can potentially lead to novel therapeutics (Hamilton et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOPNXDHCKDGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)COC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)

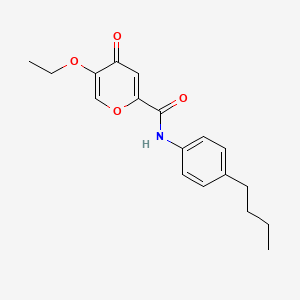

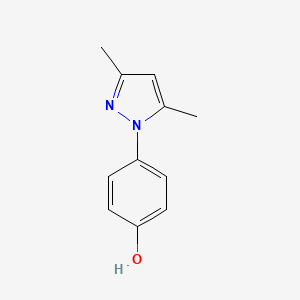
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)
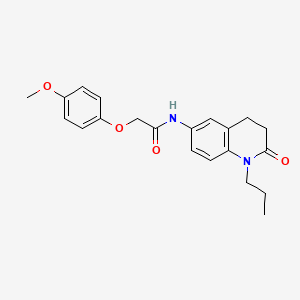
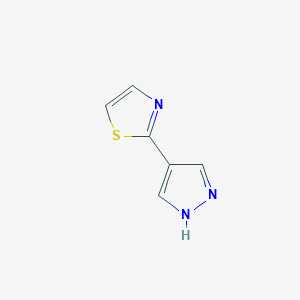
![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

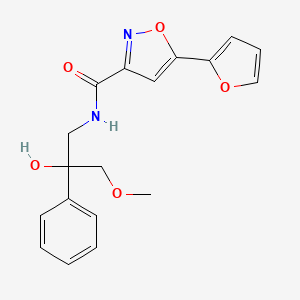
![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)
![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)
